Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate
Overview
Description
Methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Parallel Synthesis and Characterization : A library of related compounds, including 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, was synthesized using a parallel solution-phase approach. This involved transforming itaconic acid into relevant carboxylic acids followed by parallel amidation with aliphatic amines, demonstrating the compound's role in complex synthetic routes (Črček et al., 2012).
Spectroscopic Analysis : Detailed spectroscopic analysis, including single-crystal X-ray diffraction and various spectroscopy methods, was conducted on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. This included structural, thermodynamic, and electronic charge transfer examinations, providing crucial insights into its physical and chemical characteristics (Devi et al., 2018).
Chemical Properties and Molecular Interaction : The chemical properties and molecular interactions of derivatives of this compound were investigated, particularly focusing on hydrogen bonding and conformations in the crystalline state. This study contributes to understanding the molecule's potential in forming stable compounds (Tamazyan et al., 2007).
Applications in Organic Synthesis
Organocatalyst Development : The compound has been used in the development of organocatalysts for organic reactions. This is demonstrated by the optical resolution of related compounds, which is a crucial step in synthesizing enantiomerically pure chemicals for various applications (Tzeng et al., 2008).
Formation of Novel Compounds : It has been involved in the synthesis of novel antimicrobial and antifungal agents. This includes the formation of carbohydrazides and their interaction with naphthoquinone derivatives, demonstrating its role in medicinal chemistry (Vaickelionienė et al., 2011).
Substrate in Enzymatic Reactions : The compound and its analogs have been used to study enzymatic reactions, particularly involving 5-oxo-L-prolinase. This research aids in understanding biochemical pathways and potential therapeutic applications (Williamson & Meister, 1981).
Properties
IUPAC Name |
methyl 5-oxo-2-phenylpyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11(15)12(8-7-10(14)13-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOCRWCJLJVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.